2-amino-N,N-dimethyl-5-Thiazoleethanamine
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Overview
Description
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine is a heterocyclic compound containing a thiazole ring substituted with a dimethylaminoethyl group at the 5-position and an amino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, increased yield, and reduced reaction time. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: N-substituted thiazole derivatives
Scientific Research Applications
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine, known for its antimicrobial properties.
4-Methylthiazole: Another thiazole derivative with distinct biological activities, including antifungal and antioxidant effects.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
Uniqueness
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H13N3S |
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Molecular Weight |
171.27 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-10(2)4-3-6-5-9-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
SNJSEBXVQAYSBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CN=C(S1)N |
Origin of Product |
United States |
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